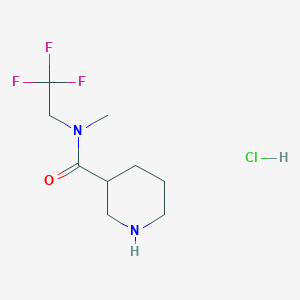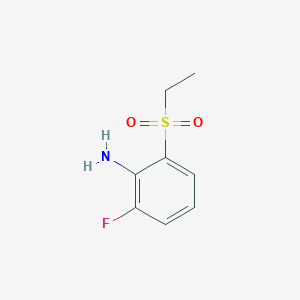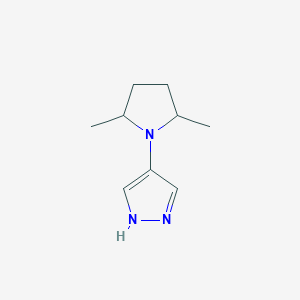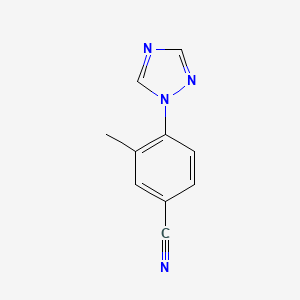![molecular formula C16H16Cl2N2O4Pd2 B1423387 chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol CAS No. 419581-64-9](/img/structure/B1423387.png)
chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol
説明
The compound “chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol” is a coordination complex involving palladium. It’s also known as Di–chlorobis [5-hydroxy-2- [1- (hydroxyimino-N)ethyl]phenyl-C]palladium (II) dimer .
Molecular Structure Analysis
The molecular formula of the compound is C16H16Cl2N2O4Pd2. The InChI string representation of the molecule is InChI=1S/2C8H8NO2.2ClH.2Pd/c21-6 (9-11)7-2-4-8 (10)5-3-7;/h22,4-5,10-11H,1H3;21H;/q2-1;2*+2/p-2/b2*9-6+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 584.1 g/mol. It appears as a powder and has a melting point of 251-255 °C. The compound has a topological polar surface area of 106 Ų .科学的研究の応用
Buchwald-Hartwig Cross Coupling Reaction
This palladium-based catalyst is utilized in the Buchwald-Hartwig cross coupling reaction, which is a powerful method for forming carbon-nitrogen bonds. This reaction is pivotal in the synthesis of complex amines, which are foundational structures in pharmaceuticals and agrochemicals. The catalyst’s role is to facilitate the coupling of aryl halides with amines, providing a pathway to synthesize an array of aromatic amines .
Heck Reaction
The compound serves as a catalyst in the Heck reaction, which is employed to form carbon-carbon bonds between alkenes and aryl or vinyl halides. This reaction is particularly valuable in the creation of styrenes, which are essential in the production of polymers and fine chemicals. The catalyst’s efficiency in this reaction is attributed to its ability to stabilize the palladium cycle during the process .
Hiyama Coupling Reaction
In the Hiyama coupling reaction, this catalyst promotes the formation of carbon-carbon bonds between aryl or vinyl halides and organosilanes. This reaction is crucial for constructing silicon-containing compounds, which have significant applications in materials science, including the development of semiconductors and hybrid materials .
Negishi Coupling Reaction
The compound is applied in the Negishi coupling reaction, which is another method for creating carbon-carbon bonds. This reaction is widely used for synthesizing polyolefins and other complex organic molecules. The catalyst’s role is to facilitate the coupling of organozinc reagents with aryl or alkenyl halides, leading to the efficient synthesis of diverse organic compounds .
Sonogashira Coupling Reaction
This catalyst is also involved in the Sonogashira coupling reaction, a critical process for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is fundamental in the synthesis of conjugated enynes, which are important in the development of natural products, pharmaceuticals, and electronic materials .
Stille Coupling Reaction
The Stille coupling reaction utilizes this catalyst to couple organotin reagents with various electrophiles, particularly aryl, vinyl, and acyl chlorides. This reaction is instrumental in the synthesis of complex organic molecules, including natural products and materials for organic electronics .
Suzuki-Miyaura Coupling Reaction
The compound is a catalyst in the Suzuki-Miyaura coupling reaction, which is renowned for its ability to form biaryl compounds through the coupling of aryl boronic acids with aryl halides. This reaction has profound implications in the pharmaceutical industry for the synthesis of biologically active compounds .
Vinylation of Aryl Halides
Lastly, the catalyst promotes the vinylation of aryl halides with vinylsiloxanes in the presence of aqueous NaOH. This application is significant in the synthesis of vinyl arenes, which are valuable intermediates in the production of fine chemicals and pharmaceuticals .
将来の方向性
作用機序
Target of Action
The primary targets of the compound chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol, also known as Di–chlorobis[5-hydroxy-2-[1-(hydroxyimino-N)ethyl]phenyl-C]palladium(II) dimer, are aryl bromides and chlorides . These targets play a crucial role in the vinylation process .
Mode of Action
The compound interacts with its targets, aryl bromides and chlorides, through a process known as vinylation . This interaction results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are commonly found in pharmaceuticals and organic materials .
Pharmacokinetics
As a palladium compound, it is expected to have low bioavailability due to its poor absorption and high molecular weight .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can be used in various applications, including drug development .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol. For instance, the compound’s catalytic activity in the vinylation process can be affected by the presence of aqueous sodium hydroxide .
特性
IUPAC Name |
chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*9-6+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCAILXUBWILKM-FIOBSCOQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=[C-]C=C(C=C1)O.C/C(=N\O)/C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)



![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)





![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)
